Product packaging for Diethyl 2,3-dibromosuccinate(Cat. No.:CAS No. 608-82-2)

Diethyl 2,3-dibromosuccinate

Cat. No.: B3032879
CAS No.: 608-82-2
M. Wt: 331.99 g/mol
InChI Key: ADZYAUVCHQDILS-UHFFFAOYSA-N
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Description

Structural Context and Significance of Vicinal Dibromoesters in Contemporary Chemical Research

In organic chemistry, the term "vicinal" (from the Latin vicinus, meaning neighbor) describes the arrangement of two functional groups on adjacent carbon atoms. youtube.com Vicinal dibromoesters, such as diethyl 2,3-dibromosuccinate, are therefore characterized by the presence of two bromine atoms on a 1,2-relationship along the carbon backbone.

The significance of vicinal dihalides in modern chemical research lies in their versatility as synthetic intermediates. fiveable.me They are key precursors for the formation of alkynes through double dehydrohalogenation reactions. libretexts.org This transformation is a fundamental method for introducing carbon-carbon triple bonds into a molecular framework. The stereochemistry of the starting vicinal dihalide is a crucial factor that can dictate the regiochemistry and stereochemistry of the resulting alkyne. fiveable.me

Furthermore, the bromine atoms in vicinal dibromoesters are good leaving groups, making them susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of other functional groups, rendering these compounds as versatile building blocks for complex molecular architectures. Their utility is demonstrated in the synthesis of various heterocyclic compounds and in the formation of carbon-carbon bonds, which are central to the construction of larger molecules.

Overview of the Compound's Role as a Versatile Synthetic Precursor in Complex Molecule Construction

This compound is a versatile precursor in the synthesis of a variety of complex molecules, primarily due to the reactivity of its vicinal bromine atoms.

One of its significant applications is in the synthesis of heterocyclic compounds. For instance, its analog, 2,3-dibromosuccinic acid, undergoes cyclocondensation reactions with various reagents to form a range of heterocyclic systems.

The ester variant, this compound, is also instrumental in constructing larger carbocyclic systems. For example, its dimethyl ester counterpart is used in a one-pot synthesis of heptaester-substituted cycloheptatrienes. researchgate.netmdpi.com This reaction proceeds through the formation of a cycloheptatrienyl anion, which can then react with electrophiles to create complex polycyclic structures. researchgate.net

Moreover, this compound undergoes dehalogenation reactions to form diethyl fumarate (B1241708) (the E-isomer) or diethyl maleate (B1232345) (the Z-isomer), depending on the stereochemistry of the starting material and the reaction conditions. rsc.org These unsaturated diesters are themselves valuable synthons in a multitude of organic transformations, including Diels-Alder reactions and Michael additions. A study on the dehalogenation of diethyl meso-2,3-dibromosuccinate using electrogenerated polysulfide ions showed the stereospecific formation of the E-alkene (diethyl fumarate). rsc.orgrsc.orgsci-hub.se

The following table summarizes some of the key applications of this compound and its analogs as synthetic precursors:

Table 1: Synthetic Applications of this compound and its Analogs
Precursor Reagent(s) Product Class Reference
Dimethyl 2,3-dibromosuccinate Methyl diazoacetate, Pyridine (B92270) Heptaester-substituted cycloheptatrienes researchgate.netmdpi.com
Diethyl meso-2,3-dibromosuccinate Electrogenerated polysulfide ions Diethyl fumarate (E-alkene) rsc.orgrsc.orgsci-hub.se
Diethyl dl-dibromosuccinate N-benzyl-1,4-dihydronicotinamide Diethyl maleate (cis-alkene) oup.com

Isomeric Considerations of this compound: Stereochemical Implications in Chemical Transformations

This compound has two stereocenters at the C2 and C3 positions, leading to the existence of stereoisomers. These are the meso form and a pair of enantiomers (d- and l- forms), which are often considered together as a racemic mixture (dl-form). drugfuture.comchegg.com The meso isomer has a plane of symmetry and is therefore achiral, while the d- and l- isomers are chiral and are non-superimposable mirror images of each other. chegg.com

The stereochemistry of the starting isomer of this compound has profound implications for the stereochemical outcome of its reactions. This is particularly evident in elimination reactions. For instance, the reductive debromination of vicinal dibromides can proceed via a concerted anti-elimination pathway with two-electron reductants. oup.com In such cases:

The meso isomer, which can readily adopt an anti-periplanar conformation of the two bromine atoms, typically yields the trans-alkene (diethyl fumarate). A study using N-benzyl-1,4-dihydronicotinamide as a reductant showed that diethyl meso-dibromosuccinate quantitatively affords diethyl fumarate. oup.com

The dl- (or threo) isomers, upon anti-elimination, lead to the formation of the cis-alkene (diethyl maleate). oup.com

However, the reaction mechanism can be influenced by the choice of reagent. One-electron reductants may lead to a free-radical intermediate, which can allow for rotation around the central C-C bond before the elimination of the second bromine atom. This can result in a mixture of cis and trans isomers, with the thermodynamically more stable trans-isomer often predominating. oup.com

The difference in reactivity and stereochemical outcome between the meso and racemic forms is a key consideration in synthetic planning. The meso form of the parent acid, for example, is noted to be more resistant to the elimination of HBr compared to the racemic form due to its stereochemical stability.

The physical properties of the isomers of the parent 2,3-dibromosuccinic acid also differ, which can be used to distinguish them. drugfuture.com

Table 2: Properties of 2,3-Dibromosuccinic Acid Isomers

Isomer Melting Point (°C) Other Properties Reference
dl-Form (threo) 167 Very soluble in cold water. drugfuture.com
d-Form 157-158 Crystalline powder. drugfuture.com
l-Form 157-158 Needles from benzene (B151609). drugfuture.com
meso-Form (erythro) 255-256 Prisms from water. drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2O4 B3032879 Diethyl 2,3-dibromosuccinate CAS No. 608-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,3-dibromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYAUVCHQDILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289726
Record name Diethyl 2,3-dibromosuccinate
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Molecular Weight

331.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-82-2
Record name NSC63191
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,3-dibromosuccinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of Diethyl 2,3 Dibromosuccinate and Analogues

Direct Halogenation Protocols: Mechanistic and Stereochemical Aspects of Bromination Reactions

Direct bromination of carbon-carbon double bonds is a fundamental method for synthesizing vicinal dibromides like diethyl 2,3-dibromosuccinate. The mechanism and resulting stereochemistry are highly dependent on the starting material's geometry and the reaction conditions.

Bromination of Maleate (B1232345) and Fumarate (B1241708) Esters: Stereoselective Pathways

The synthesis of this compound is commonly achieved through the bromination of diethyl maleate (the Z-isomer) and diethyl fumarate (the E-isomer). The stereochemistry of the starting ester dictates the stereochemical configuration of the product.

The addition of bromine to alkenes classically proceeds via an anti-addition mechanism. This means the two bromine atoms add to opposite faces of the double bond.

Bromination of Diethyl Fumarate (E-isomer): Following the anti-addition pathway, the E-isomer is expected to yield meso-diethyl 2,3-dibromosuccinate. oup.com The trans orientation of the ester groups in the starting material leads to a product with an internal plane of symmetry.

Bromination of Diethyl Maleate (Z-isomer): Conversely, the anti-addition of bromine to the Z-isomer is expected to produce a racemic mixture of the two enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate, collectively known as dl-diethyl 2,3-dibromosuccinate. researchgate.net

However, research into the bromination of aqueous solutions of dimethyl maleate and fumarate has revealed a more complex pathway that can lead to unexpected stereochemical outcomes. rsc.org This alternative mechanism involves the formation of an intermediate bromo-beta-lactone, which influences the final stereochemistry. rsc.org For instance, studies have shown that under certain aqueous conditions, both diethyl fumarate and diethyl maleate can yield the meso-form of the dibromosuccinate product. rsc.org This highlights the critical role of solvent and reaction conditions in determining the stereochemical course of the reaction.

Electrophilic Addition of Bromine to Unsaturated Systems

The reaction mechanism for the bromination of an alkene, such as diethyl maleate or fumarate, is a classic example of electrophilic addition. google.com The process is initiated by the interaction of the electron-rich pi (π) bond of the alkene with a bromine molecule (Br₂).

The key steps are as follows:

Polarization of Bromine: As the non-polar Br₂ molecule approaches the π electron cloud of the double bond, it becomes polarized, creating a temporary dipole. The proximal bromine atom becomes electrophilic (δ+) and the distal one becomes nucleophilic (δ-). issp.ac.ruchemspider.com

Formation of a Bromonium Ion: The π electrons of the alkene attack the electrophilic bromine atom, displacing the bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. google.comresearchgate.net This cyclic structure is crucial as it blocks one face of the molecule.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (an anti-attack). itmedicalteam.pl This attack opens the three-membered ring and results in the formation of the vicinal dibromide with a net anti-addition of the two bromine atoms.

Esterification Routes from 2,3-Dibromosuccinic Acid

An alternative synthetic route to this compound is the esterification of 2,3-dibromosuccinic acid. This method is particularly useful for producing a specific stereoisomer of the diethyl ester, provided the corresponding stereoisomer of the diacid is available. For example, diethyl meso-dibromosuccinate can be prepared by the esterification of meso-2,3-dibromosuccinic acid. oup.comresearchgate.net

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst. rsc.orgsci-hub.se

Reaction Conditions:

Reactants: 2,3-Dibromosuccinic acid and ethanol (B145695).

Catalyst: Concentrated sulfuric acid (H₂SO₄) is a typical catalyst. sci-hub.se Other non-nucleophilic acids like para-toluenesulfonic acid can also be used. polsl.pl The use of HBr as a catalyst is generally avoided to prevent potential substitution reactions. polsl.pl

Procedure: The reaction is typically carried out by dissolving or suspending the diacid in an excess of ethanol and adding a catalytic amount of sulfuric acid, often with heating under reflux to drive the reaction to completion. polsl.pl

Challenges in this method can include the low solubility of the diacid in common organic solvents, which may affect reaction rates and yields. polsl.pl

Green Chemistry Approaches and Sustainable Methodologies in Dibromosuccinate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. For bromination reactions, this includes minimizing the use of hazardous solvents and reagents like molecular bromine.

Solvent-Free Bromination: Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating volatile organic compounds (VOCs). rsc.org Research has shown that various alkenes can be efficiently brominated under solvent-free conditions using mechanical milling (ball milling). itmedicalteam.pl This technique can employ a combination of sodium bromide (NaBr) and an oxidizing agent like Oxone® to generate the electrophilic bromine species in situ, resulting in good to excellent yields of the brominated products. itmedicalteam.pl

Alternative Reaction Media: Ionic liquids (ILs) are being explored as green reaction media due to their low vapor pressure, thermal stability, and recyclability. chemspider.comuni-regensburg.deresearchgate.net While specific protocols for the synthesis of this compound in ionic liquids are not widely reported, the debromination of vicinal dibromides has been successfully carried out in the ionic liquid [pmIm]BF₄ under microwave irradiation, suggesting the potential for ILs to facilitate the reverse reaction as well.

Electrochemical Methods: Electrosynthesis presents another sustainable alternative, often reducing the need for chemical oxidants or reductants. google.com Indirect electrochemical reduction has been used for the debromination of diethyl meso-2,3-dibromosuccinate. sci-hub.sepolsl.pl This suggests that electrochemical oxidation of bromide ions in the presence of diethyl maleate or fumarate could be a viable green route for the synthesis.

Comparative Analysis of Synthetic Yields and Stereoselectivity Across Different Preparative Methods

The choice of synthetic method has a significant impact on both the yield and the stereochemical purity of the resulting this compound.

Synthetic Method Precursor(s) Typical Reagents/Conditions Stereochemical Outcome Reported Yield Reference(s)
Direct Bromination Diethyl FumarateBr₂Predominantly mesoHigh oup.com
Direct Bromination Diethyl MaleateBr₂Predominantly racemic (dl)High researchgate.net
Bromination (of Diacid) Fumaric AcidBr₂, HBr (aq), 50-90°Cmeso~70-90% oup.com
Esterification meso-2,3-Dibromosuccinic AcidEthanol, H₂SO₄ (cat.)mesoGood to High researchgate.net
Electrochemical Debromination meso-Diethyl 2,3-DibromosuccinateSulfur (mediator), DMADiethyl Fumarate (E-alkene)74% polsl.pl

The direct bromination of the unsaturated esters is a highly atom-economical route. The stereospecificity is generally high, with the anti-addition mechanism reliably predicting the major product. However, as noted, reaction conditions can lead to alternative mechanistic pathways and affect stereochemical purity. rsc.org

The synthesis via esterification of the pre-formed 2,3-dibromosuccinic acid offers excellent control over the final product's stereochemistry, as it depends entirely on the stereochemistry of the starting diacid. Yields for the bromination of fumaric acid to the meso-diacid are reported to be high, often around 90%. oup.com The subsequent esterification is also typically efficient. This two-step route, while longer, provides a robust method for obtaining a specific, pure stereoisomer.

The comparative analysis underscores a common theme in synthesis: a trade-off between the directness of a route (direct bromination) and the absolute control over stereochemistry (esterification of a resolved precursor).

Reactivity Profiles and Mechanistic Investigations of Diethyl 2,3 Dibromosuccinate

Debromination Reactions and Olefin Formation

The conversion of diethyl 2,3-dibromosuccinate into its corresponding olefin, diethyl fumarate (B1241708), is a key reaction that has been studied through various chemical and electrochemical methods. These debromination reactions proceed via elimination mechanisms, the specifics of which dictate the reaction's efficiency and stereochemical outcome.

Reductive dehalogenation of vicinal dibromides like this compound can be achieved through both electrochemical and chemical means, converting the C-Br bonds into a C=C double bond.

Electrochemical methods offer a controlled way to achieve this transformation. The indirect electrochemical reduction of diethyl meso-2,3-dibromosuccinate has been successfully performed using electrogenerated polysulfide ions (such as S₆²⁻, S₄²⁻, or S₃²⁻) in dimethylacetamide (DMA). researchgate.netsci-hub.se In these systems, sulfur acts as a catalyst. sci-hub.se At a controlled potential, the sulfur is reduced to form polysulfide ions, which then act as the reducing agents for the dibromide. sci-hub.se For diethyl meso-2,3-dibromosuccinate, this mediated electrolysis leads to the quantitative formation of diethyl fumarate. sci-hub.se The reaction proceeds readily because the reduction potential of the dibromide is favorable for this electron transfer. sci-hub.se

A variety of chemical reagents are also effective for the debromination of vicinal dibromides. These reactions often involve single or double electron transfer processes from a reducing agent to the dibromide substrate. While many studies use model compounds, the principles are applicable to this compound. Reagents and systems reported to be effective for this transformation include:

Sodium Dithionite (B78146): In solvents like N,N-dimethylformamide (DMF), sodium dithionite can achieve chemoselective and stereoselective debromination of vicinal dibromides at ambient temperatures. mdpi.com

Metal-Based Systems: Bimetallic systems, such as BiCl₃/Indium in methanol, provide an efficient and mild method for converting vic-dibromides to their corresponding alkenes in high yields at room temperature. oakwoodchemical.com

The table below summarizes the outcomes of electrochemical debromination for diethyl meso-2,3-dibromosuccinate.

Starting MaterialMethodReagent/CatalystProductYieldCitation
Diethyl meso-2,3-dibromosuccinateIndirect ElectrolysisSulfurDiethyl Fumarate74% sci-hub.se

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign method for reductive dehalogenation. organic-chemistry.org This technique avoids the use of harsh reagents and often proceeds under mild conditions. organic-chemistry.org The general mechanism involves the excitation of a photocatalyst by visible light, turning it into a potent single-electron donor or acceptor.

In the context of reductive dehalogenation, the process typically follows a reductive quenching cycle. The photoexcited catalyst is quenched by a sacrificial electron donor (often a tertiary amine), generating a more potent reductant. This reduced form of the catalyst then transfers an electron to the vicinal dibromide. This single-electron transfer (SET) initiates the cleavage of a carbon-bromine bond, forming a radical intermediate, which subsequently loses the second bromine atom to form the alkene.

Commonly used photocatalysts for this transformation include transition metal complexes like Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂) and various organic dyes. organic-chemistry.orgacs.org While many studies use model substrates like meso-1,2-dibromo-1,2-diphenylethane, the principles are directly applicable to this compound, where the electron-withdrawing ester groups activate the C-Br bonds towards reduction. acs.orgnih.gov The reaction is valued for its high functional-group tolerance and chemoselectivity. organic-chemistry.org

The debromination of vicinal dibromides is highly stereoselective, a characteristic dictated by the mechanism of the elimination reaction. These reactions typically proceed through a concerted E2-type mechanism, which requires a specific spatial arrangement of the atoms involved. sci-hub.seresearchgate.net

The key requirement for an E2 elimination is an anti-periplanar geometry, where the two bromine atoms are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). researchgate.net This conformation allows for the simultaneous breaking of the two C-Br bonds and the formation of the new π-bond of the alkene.

In the case of diethyl meso-2,3-dibromosuccinate, the molecule can readily adopt the required anti-conformation. sci-hub.se Its debromination, for instance by electrogenerated polysulfide ions, is a stereospecific anti-debromination that yields exclusively the (E)-alkene, diethyl fumarate. sci-hub.seacs.org This outcome is a strong indicator of a concerted E2 mechanism, as a stepwise mechanism involving radical or ionic intermediates might allow for bond rotation and result in a mixture of (E) and (Z) isomers. sci-hub.se The high stereoselectivity observed in various debromination methods underscores the prevalence of the concerted anti-dehalogenation pathway. mdpi.com

The table below details the stereochemical outcomes for the debromination of different vicinal dibromide stereoisomers.

Substrate StereoisomerRequired ConformationMechanismProduct StereoisomerCitation
meso / erythroanti-periplanarConcerted E2E (trans) sci-hub.se
dl / threoanti-periplanarConcerted E2Z (cis)

Photoredox Catalysis in Vicinal Dibromide Dehalogenation

Nucleophilic Substitution Reactions Involving this compound

Beyond elimination, the bromine atoms on this compound are susceptible to replacement via nucleophilic substitution, allowing for the introduction of new functional groups.

The carbon atoms bonded to bromine in this compound are electrophilic and can be attacked by nucleophiles. However, for many strong bases, the E2 elimination pathway is kinetically favored and leads to the formation of diethyl fumarate. sci-hub.se Studies using electrogenerated polysulfide ions found that while some vicinal dibromides undergo competing substitution and elimination reactions, diethyl meso-2,3-dibromosuccinate quantitatively forms the alkene product. researchgate.netsci-hub.se

Despite the competition from elimination, nucleophilic substitution can be achieved under specific conditions or with particular nucleophiles. For example, the reaction of 2,3-dibromosuccinic acid or its esters with certain nucleophiles can lead to substitution products. One patented method describes the reaction of 2,3-dibromosuccinic acid with ethyl potassium xanthate in an aqueous acetone (B3395972) solvent to generate a xanthate intermediate via nucleophilic substitution, which is then hydrolyzed to form 2,3-dimercaptosuccinic acid. Another study reports that treating this compound with saturated ammonia (B1221849) gas in acetonitrile (B52724) results in the formation of aziridine-2,3-dicarboxylic acid diisopropyl ester, a product of a double nucleophilic substitution.

The reaction of this compound can lead to complex structures through pathways that may involve transient organometallic or highly reactive intermediates, though stable, isolable organometallic compounds like Grignard reagents are not typically formed from it directly.

A notable example is the one-pot synthesis of a heptaester-substituted cycloheptatriene (B165957). mdpi.com This reaction uses this compound, methyl diazoacetate, and pyridine (B92270). mdpi.com In this complex cascade, pyridine likely acts as both a base and a nucleophile, facilitating the formation of a reactive intermediate from the dibromosuccinate that then engages in a series of cycloadditions and rearrangements with the diazoacetate. While this does not involve the formation of a classical organometallic reagent, it demonstrates the utility of this compound as a precursor in complex transformations that proceed through reactive, non-isolable intermediates. mdpi.com

Cycloaddition Reactions and Annulation Strategies

Diels-Alder Reactions and Related Pericyclic Transformations

While direct participation of this compound as a dienophile in Diels-Alder reactions is not extensively documented, its derivatives and related compounds are utilized in pericyclic reactions. For instance, the reaction of thebaine with 1,4-naphthaquinone produces a Diels-Alder adduct that undergoes further rearrangements. dss.go.th The study of cycloaddition reactions often involves substrates with multiple bonds. For example, the reaction of dimethyl malonate with dimethyl acetylenedicarboxylate (B1228247) in the presence of pyridine and acetic acid leads to isomeric octa(methoxycarbonyl)cycloheptadienes. In this context, dimethyl dibromosuccinate has been proposed as a substitute for dimethyl acetylenedicarboxylate. researchgate.netresearchgate.net

Pericyclic reactions, a class of concerted reactions involving a cyclic transition state, are a cornerstone of organic synthesis. scribd.com These reactions, including cycloadditions, are crucial for constructing complex cyclic systems. gbcramgarh.in The stereochemistry of the products of these reactions is highly dependent on the geometry of the starting materials. For example, the reaction of maleic acid with bromine yields 2,3-dibromosuccinic acid, and the stereochemical outcome can be deduced by considering the possible permutations of the reaction. scribd.com

Cascade Reactions Leading to Polycyclic Systems

This compound and its analogs can serve as precursors in cascade reactions to form complex polycyclic systems. A notable example involves a one-pot synthesis of a heptaester-substituted cycloheptatriene from alkyl diazoacetate and 2,3-dibromosuccinate in pyridine. researchgate.net This cycloheptatriene derivative can then undergo further transformations. For instance, reaction with a tropylium (B1234903) cation leads to the formation of a cage-like structure, 2,3,4,5,6,7,8-hepta(methoxycarbonyl)pentacyclo[7.5.0.0(2.4).0(3.8).0(5.14)]tetradeca-7,10,12-triene, through a series of transformations involving the formation of a carbon-carbon bond between two seven-membered rings. researchgate.net

Furthermore, the condensation of pyrocatechol (B87986) with diethyl meso-dibromosuccinate can lead to the formation of a spiro[1,3-benzodioxole-2,3′-pyrrolidine] system, highlighting its utility in constructing complex heterocyclic frameworks. researchgate.net These cascade reactions demonstrate the potential of leveraging the reactivity of this compound to access intricate molecular architectures.

Role in Organocatalysis and Metal-Catalyzed Transformations

Catalytic Reductions and Functionalizations

The catalytic reduction of vicinal dibromides, including this compound, has been a subject of investigation. One method involves the use of electrogenerated polysulfide ions in dimethylacetamide, where sulfur acts as a mediator for the catalytic reduction. sci-hub.se The electrolysis of diethyl meso-2,3-dibromosuccinate in the presence of sulfur yields diethyl fumarate. sci-hub.se Photocatalytic dehalogenation using organophotocatalysts like α-sexithiophene under visible light has also been shown to be effective for various vicinal-dibromide compounds. researchgate.net

In terms of functionalization, this compound can be a precursor for other valuable organic compounds. For example, it can be used in the preparation of dimethyl acetylenedicarboxylate through a two-step process involving esterification and subsequent elimination reaction. google.com

Table 1: Catalytic Reduction of Diethyl meso-2,3-dibromosuccinate

Catalyst SystemProductYieldReference
Electrogenerated Polysulfide Ions/SulfurDiethyl fumarate74% sci-hub.se

Applications in Asymmetric Catalysis

While specific applications of this compound itself in asymmetric catalysis are not extensively detailed in the provided search results, related chiral building blocks are crucial in this field. For instance, (±)-2,3-Dibromosuccinic acid and its derivatives are listed as chiral building blocks. bldpharm.com The development of chiral organocatalysts is an active area of research. For example, BINOL-fused maleimides, which can be synthesized from BINOL analogues and 2,3-dihalomaleimide derivatives, are a promising new class of chiral organocatalysts. researchgate.net These catalysts have been used in intermolecular oxidation reactions at the α-position of ketones with good yields and enantiomeric excesses. researchgate.net The principles of asymmetric catalysis are fundamental to modern organic synthesis, enabling the selective synthesis of specific stereoisomers. ethernet.edu.et

Rearrangement Reactions and Structural Isomerization Pathways

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton of a molecule is reorganized. wiley-vch.demsu.edu While specific rearrangement reactions directly involving this compound are not prominently featured in the search results, the broader context of isomerism and rearrangement is relevant. illinois.edu For instance, the Diels-Alder adduct of thebaine and 1,4-naphthaquinone undergoes an acid-catalyzed rearrangement to form flavothebaone. dss.go.th

Structural isomerization is a key concept in understanding the properties and reactivity of organic molecules. rushim.ru The different stereoisomers of 2,3-dibromosuccinic acid, such as the meso and racemic forms, arise from the presence of two chiral centers. scribd.com The interconversion between different isomers can sometimes be achieved through specific reaction conditions or catalytic processes. While the provided information does not detail specific isomerization pathways for this compound, the principles of stereochemistry and conformational analysis are essential for understanding its potential transformations. scribd.com

Stereochemical Aspects and Chiral Applications of Diethyl 2,3 Dibromosuccinate

Enantioselective Synthesis Utilizing Chiral Diethyl 2,3-Dibromosuccinate Derivatives

The inherent chirality of enantiomerically pure this compound derivatives allows them to be used in the synthesis of other chiral molecules. One of the most significant applications is in the preparation of enantiopure aziridines, which are valuable intermediates in organic synthesis.

For instance, enantiopure trans-aziridine-2,3-dicarboxylates can be synthesized from the corresponding anti-3-azido-2-hydroxysuccinates, which are themselves derived from chiral tartrates. This transformation is achieved with good yields (70-75%) by treatment with triphenylphosphine. researchgate.net The resulting chiral aziridines can act as ligands for transition metals, opening avenues for their use in enantioselective catalysis. researchgate.net

Another approach involves the reaction of α-methylbenzylamine with dimethyl meso- and racemic dibromosuccinate. This reaction leads to the formation of a trans-aziridine and a Schiff base of dimethyl oxaloacetate. The optically active Schiff base can then be hydrogenated and hydrogenolyzed to produce optically active aspartic acid with an optical purity of up to 49%. researchgate.net

The development of enantioselective synthesis methods is crucial as often only one enantiomer of a chiral substance possesses the desired biological activity, while the other may be inactive or even harmful. libretexts.org The use of chiral catalysts to create an asymmetric environment for a substrate is a powerful strategy to achieve enantioselectivity, a principle that has been recognized with a Nobel Prize in Chemistry. libretexts.org

Diastereoselective Transformations and Control of Stereochemistry

The stereochemistry of this compound dictates the stereochemical outcome of its reactions. The anti-addition of bromine to diethyl maleate (B1232345) (the cis-isomer) results in the formation of racemic this compound, while the anti-addition to diethyl fumarate (B1241708) (the trans-isomer) yields the meso-diastereomer. scribd.comoup.com This stereospecificity arises from the formation of a cyclic bromonium ion intermediate, which restricts the subsequent nucleophilic attack by the bromide ion to the opposite face. scribd.com

The control of stereoselectivity is a paramount concern in modern organic synthesis, as mixtures of stereoisomers are often considered undesirable. uoh.edu.iq Factors that influence this control include the structure of the substrate, the reagent, and any ancillary reagents used in the reaction. uoh.edu.iq

In the context of elimination reactions, the stereochemistry of the starting dibromide is critical. For example, reductive debromination of vic-dibromides with a model of NAD(P)H, N-benzyl-1,4-dihydronicotinamide, proceeds through a free radical intermediate. oup.com This contrasts with two-electron reductants like iodide ions, which typically lead to a concerted anti-elimination. oup.com

Dimethyl sulfoxide (B87167) (DMSO) has also been shown to effectively induce the reductive elimination of 3-aryl 2,3-dibromopropanoates to produce cinnamates in good yields. researchgate.net The reaction with 3-phenyl 2,3-dihalopropanoates primarily results in debromination, while with thiophene (B33073) derivatives, dehydrobromination becomes a competing pathway. researchgate.net

Chiral Resolution Techniques for Dibromosuccinate Isomers

The separation of a racemic mixture of this compound into its constituent enantiomers is a process known as chiral resolution. Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org A common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgscribd.com

Commonly used chiral resolving agents for acidic compounds like dibromosuccinic acid (the hydrolyzed form of the diethyl ester) include naturally occurring chiral bases such as brucine, strychnine, and quinine. libretexts.org Synthetic chiral amines like 1-phenylethanamine can also be employed after they have been resolved themselves. libretexts.org Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid. libretexts.org

It is important to note that the resolution process itself does not determine the absolute configuration (R or S) of the separated enantiomers. libretexts.org This must be established through other analytical techniques. Furthermore, the enantiomeric purity of the resolved products needs to be assessed. libretexts.org

Influence of Stereoisomerism on Reaction Pathways and Product Distribution

The stereoisomeric form of this compound significantly directs the course of a reaction and the distribution of products. The bromination of diethyl maleate and diethyl fumarate serves as a classic example. The cis-isomer (maleate) yields the racemic (dl) pair of dibromosuccinates, whereas the trans-isomer (fumarate) produces the achiral meso-dibromosuccinate. oup.comchegg.com This is a direct consequence of the anti-addition mechanism involving a cyclic bromonium ion. scribd.com

The reaction of diethyl meso-dibromosuccinate with dimethyl malonate in the presence of pyridine (B92270) is a key step in a cascade reaction to form cycloheptadienes. researchgate.net This highlights how a specific stereoisomer can be utilized to construct complex cyclic systems.

In another example, the reaction of pyrimidin-2-amine with 2,3-dibromosuccinate in pyridine is part of a synthetic route that can lead to the formation of dihydroindazole derivatives. mdpi.com The stereochemistry of the starting dibromosuccinate will influence the stereochemistry of the resulting heterocyclic products.

The stability and reactivity of the different stereoisomers can also differ. For instance, in the synthesis of tetracycline (B611298) analogs, the specific stereochemistry of intermediates derived from reactions involving malonic esters is crucial for the successful construction of the final complex structure. dss.go.th

The following table summarizes the stereochemical outcomes of the bromination of diethyl maleate and diethyl fumarate:

Starting Material (Alkene)StereochemistryProduct (this compound)Stereochemistry
Diethyl Maleatecis(2R,3R)- and (2S,3S)-Racemic mixture
Diethyl Fumaratetrans(2R,3S)-Meso

This demonstrates the profound impact that the stereoisomerism of the starting material has on the stereochemical identity of the product.

Advanced Applications of Diethyl 2,3 Dibromosuccinate As a Building Block

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

The reactivity of diethyl 2,3-dibromosuccinate makes it a key starting material for several important classes of organic compounds.

Precursor for Unsaturated Diesters (e.g., Diethyl Acetylenedicarboxylate)

A significant application of this compound is its role as a precursor in the synthesis of diethyl acetylenedicarboxylate (B1228247). This transformation is typically achieved through a dehydrobromination reaction. The process involves the elimination of two molecules of hydrogen bromide from the this compound backbone, leading to the formation of a carbon-carbon triple bond.

The synthesis of acetylenedicarboxylic acid, a related compound, from α,β-dibromosuccinic acid is a well-established procedure. orgsyn.org This is accomplished by reacting the dibromosuccinic acid with potassium hydroxide (B78521) in methanol, followed by acidification. orgsyn.org This reaction highlights the utility of dibromosuccinic acid derivatives in accessing acetylenic compounds. Similarly, this compound can be converted to diethyl acetylenedicarboxylate. Diethyl acetylenedicarboxylate is a highly reactive and versatile reagent in its own right, widely used in cycloaddition reactions and as a Michael acceptor in the synthesis of various heterocyclic compounds. smolecule.com

A general method for preparing dimethyl acetylenedicarboxylate involves the dehydrobromination of 2,3-dibromosuccinic acid to form acetylenedicarboxylic acid, which is then esterified. google.comgoogle.com This two-step process underscores the importance of the dibromosuccinate framework in accessing these valuable unsaturated diesters.

Building Block for Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Indazoles)

This compound and its derivatives are instrumental in the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Isoxazoles: Isoxazoles, five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, can be synthesized using precursors derived from this compound. youtube.com A common method for isoxazole (B147169) synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com While not a direct reaction of this compound, its derivatives can be converted into suitable 1,3-dicarbonyl precursors. The versatility of isoxazole synthesis is demonstrated by various methods, including domino reductive Nef reactions of β-nitroenones and 1,3-dipolar cycloadditions of nitrile oxides. nih.govrsc.org

Indazoles: The indazole ring system is another important heterocyclic motif in medicinal chemistry. nih.gov The synthesis of indazoles often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. organic-chemistry.org While direct synthesis from this compound is not a primary route, the compound can be used to generate intermediates that participate in cyclization reactions to form indazoles. For instance, a one-pot synthesis of a heptaester-substituted cycloheptatriene (B165957) has been developed using alkyl diazoacetate and 2,3-dibromosuccinate, which can then be converted to dihydroindazole derivatives. researchgate.net More conventional syntheses of indazoles include the [3+2] dipolar cycloaddition of sydnones with arynes. nih.gov

Role in Complex Natural Product Synthesis Strategies

The structural features of this compound make it a useful component in the strategic synthesis of complex natural products. Its ability to introduce specific stereochemistry and functionality is highly valuable. For instance, meso-2,3-dibromosuccinic acid, a related compound, is utilized as a chiral building block for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry for targeting specific biological pathways.

Polymeric Materials and Macromolecular Architecture: Integration of this compound Motifs

The bifunctional nature of this compound allows for its incorporation into polymeric structures. While less common than its application in small molecule synthesis, it can be used to introduce specific functionalities and architectures into polymers. For instance, related succinate (B1194679) derivatives, such as diethyl 2,3-diisopropylsuccinate, are used as internal donors in Ziegler-Natta catalysts for polypropylene (B1209903) production, influencing the polymer's properties. This highlights the potential for succinate derivatives to play a role in controlling polymer architecture.

Spectroscopic Characterization and Computational Studies of Diethyl 2,3 Dibromosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of diethyl 2,3-dibromosuccinate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom, allowing for the differentiation between its diastereomers, namely the meso and the racemic (dl) forms.

In the ¹H NMR spectrum of diethyl meso-2,3-dibromosuccinate, the two methine protons (CHBr) are chemically equivalent, resulting in a single signal. Similarly, the methylene (B1212753) protons (CH₂) of the ethyl groups are equivalent, as are the methyl protons (CH₃), leading to a relatively simple spectrum. For the racemic mixture, the non-equivalent methine protons theoretically give rise to more complex splitting patterns.

A reported ¹H NMR spectrum for what is described as dimethyl 2,3-dibromo-1,4-butanedioate, a closely related compound, shows signals at approximately 4.78 ppm and 3.82 ppm. chemicalbook.com The meso and DL isomers of diethyl 2,3-bis-p-halogenophenylsuccinates, which are structurally analogous, can be distinguished by NMR spectroscopy. rsc.org This highlights the power of NMR in differentiating stereoisomers.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbonyl carbons, the bromine-bearing methine carbons, and the carbons of the ethyl groups are distinct and sensitive to the stereochemistry of the molecule. For instance, in a study of irbesartan (B333) salts, NMR analysis was crucial in confirming proton transfer and characterizing the resulting structures, which included a dihydrated 2,3-dibromosuccinate salt. mdpi.com

The coupling constants observed in NMR spectra, such as the J(C-13,H) and J(A,A) values reported for a related dibromoester, provide valuable data on the dihedral angles between adjacent protons, further aiding in conformational analysis. chemicalbook.com These insights are critical for understanding the preferred conformations of the molecule in solution and for rationalizing its reactivity in various chemical transformations.

Interactive Data Table: Representative ¹H NMR Data for a Dibromosuccinate Derivative

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.78DoubletCHBr
3.82DoubletOCH₃

Note: Data is for dimethyl 2,3-dibromo-1,4-butanedioate and serves as an illustrative example. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the elemental composition and offering clues about the molecule's structure.

The monoisotopic mass of this compound is approximately 329.91023 g/mol . epa.gov The presence of two bromine atoms is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, providing unambiguous evidence for the presence of two bromine atoms.

Electron impact (EI) and other ionization techniques can induce fragmentation of the this compound molecule. The analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group. Cleavage of the carbon-bromine bond is also a prominent fragmentation pathway.

In studies of related compounds, such as dimethyl 2,3-dibromosuccinate, GC-MS analysis has been used to identify the compound and its fragmentation products. nih.gov For instance, in the mass spectrum of dimethyl 2,3-dibromosuccinate, prominent peaks can be observed at various m/z values, indicating specific fragmentation patterns. nih.gov

Interactive Data Table: Predicted Collision Cross Section (CCS) for Dimethyl 2,3-dibromosuccinate Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺302.88622143.5
[M+Na]⁺324.86816136.2
[M+NH₄]⁺319.91276144.0
[M+K]⁺340.84210145.0
[M-H]⁻300.87166141.4
[M+Na-2H]⁻322.85361142.4
[M]⁺301.87839140.5
[M]⁻301.87949140.5

Note: This data is for the related compound dimethyl 2,3-dibromosuccinate and is based on computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester functional groups. This peak typically appears in the region of 1730-1750 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the adjacent bromine atoms.

Other significant absorption bands include those for the C-O stretching vibrations of the ester groups, which are usually found in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups (ethyl and methine) appear around 2850-3000 cm⁻¹. The C-Br stretching vibrations are expected to occur at lower frequencies, typically in the range of 500-700 cm⁻¹.

While IR spectroscopy is excellent for functional group identification, it is generally less informative for distinguishing between stereoisomers like the meso and racemic forms of this compound, as their IR spectra are often very similar. However, it remains a valuable tool for confirming the presence of the key functional groups and for monitoring reactions involving this compound. For example, the disappearance of the C=C stretching band and the appearance of C-Br and new C-H bands would be indicative of the successful bromination of diethyl fumarate (B1241708) or maleate (B1232345). quizlet.com

X-ray Crystallography for Solid-State Structure Determination

Through the diffraction of X-rays by a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined with high precision. This allows for the unambiguous assignment of the stereochemistry as either meso or racemic.

For instance, in the case of diethyl meso-2,3-dibromosuccinate, X-ray crystallography would reveal a center of symmetry within the molecule. In contrast, the racemic form would crystallize as a 1:1 mixture of the two enantiomers.

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound, particularly its reduction, provides insights into its redox properties and reaction mechanisms. Voltammetric techniques can be employed to study the electron transfer processes involved in the cleavage of the carbon-bromine bonds.

The reduction of vicinal dibromides, such as this compound, typically proceeds via a two-electron process, leading to the formation of an alkene and two bromide ions. This process is often stereospecific, with the anti-periplanar arrangement of the two bromine atoms being favored for elimination. sci-hub.se

Studies on the electrochemical reduction of diethyl meso-2,3-dibromosuccinate have shown that it can be dehalogenated to form the corresponding alkene. sci-hub.seresearchgate.net The reduction potentials of the meso and racemic isomers can sometimes be different, allowing for their electrochemical differentiation. For example, in the case of isomeric p-bromo-substituted diethyl 2,3-bis-p-halogenophenylsuccinates, the reduction potentials were found to be nearly identical, while for other halogenated analogs, slight differences were observed. rsc.org

The electrochemical reduction can be carried out directly or mediated by electrogenerated species. For instance, polysulfide ions electrogenerated from sulfur have been shown to effectively dehalogenate diethyl meso-2,3-dibromosuccinate. sci-hub.se These studies are important for understanding the fundamental electron transfer properties of the molecule and for developing synthetic methodologies based on electrochemical transformations.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) calculations and other molecular modeling techniques have emerged as powerful tools for complementing experimental studies of this compound. These computational methods can provide detailed insights into the molecule's electronic structure, geometry, and reactivity that may be difficult to obtain through experimental means alone.

By solving the Schrödinger equation within the framework of DFT, it is possible to calculate various molecular properties, such as optimized geometries, vibrational frequencies (which can be compared with experimental IR spectra), and NMR chemical shifts. These calculations can be performed for different stereoisomers and conformers to determine their relative stabilities.

DFT calculations can be used to map the electron density distribution within the this compound molecule, revealing the locations of electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) surface, for example, can visually represent the sites most susceptible to nucleophilic or electrophilic attack. mdpi.com

These calculations can also be used to predict the molecule's reactivity in various chemical reactions. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's ability to act as an electron donor or acceptor. The calculated energy barriers for different reaction pathways can help to elucidate reaction mechanisms.

In studies of related brominated compounds, DFT calculations have been employed to investigate reaction intermediates and transition states. For example, in the bromination of related fumarates and maleates, DFT calculations have been used to assess the viability of cyclic bromonium ion intermediates versus other mechanistic possibilities. researchgate.net Similarly, DFT has been used to study the hydrogenation of related acetylenedicarboxylates. whiterose.ac.uk These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound.

Transition State Analysis and Reaction Energetics

The reactivity of this compound has been the subject of mechanistic studies, particularly focusing on its dehalogenation reactions. These investigations provide insight into the transition states and energetics of the processes. The dehalogenation of vicinal dibromides like this compound can proceed through different mechanistic pathways, influencing the nature of the transition state.

Kinetic studies have been performed on the reaction of 2,3-dibromosuccinate with hydroxide (B78521) ions, revealing a positive salt effect. pjsir.org The reaction kinetics were analyzed at various temperatures and ionic strengths to determine activation parameters. pjsir.org

In dehalogenation reactions induced by electrogenerated polysulfide ions in dimethylacetamide, diethyl meso-2,3-dibromosuccinate undergoes a concerted anti-dehalogenation. sci-hub.seresearchgate.net This process is described as an E2-type elimination, which proceeds stereospecifically via a transition state requiring an anti-periplanar arrangement of the two bromine atoms. sci-hub.se The reaction of meso-diethyl 2,3-dibromosuccinate with polysulfide ions yields exclusively diethyl fumarate, which is the (E)-alkene. sci-hub.seresearchgate.net Computational studies and experimental results strongly support this concerted E2 mechanism. sci-hub.se Kinetic analyses of these reactions with various polysulfide ions suggest that dianions like S₆²⁻ are the effective eliminating agents in these concerted anti-dehalogenations, rather than radical ions such as S₃˙⁻. researchgate.net

The formation of this compound through the bromination of its unsaturated precursors, diethyl fumarate and diethyl maleate, also involves key intermediates and transition states. Both the cis (maleate) and trans (fumarate) isomers yield the meso-form of this compound. researchgate.net While a cyclic bromonium ion is often proposed as an intermediate in the bromination of alkenes, computational studies (B3LYP/6-31+G(d)) on the related bromination of dimethylmaleate (B1233040) and -fumarate in aqueous solution suggest an alternative pathway. researchgate.net These calculations provide evidence for the formation of an α-lactone as the first-formed intermediate, indicating that a cyclic bromonium ion may not be an intermediate in this specific reaction. researchgate.net The bromination of diethyl fumarate appears to involve a simultaneous electrophilic attack by a bromine molecule and nucleophilic attack by the solvent or a bromide ion. researchgate.net

The study of vicinal dibromide stereoisomers can serve as a probe to understand the concertedness of electron transfer during reduction reactions. researchgate.net Whether the reaction proceeds through a one-electron or a two-electron transfer mechanism can significantly affect the product distribution. researchgate.net

Conformation Analysis and Stereoisomeric Stability

The stereochemistry and conformational preferences of this compound are critical to understanding its reactivity, particularly in stereospecific reactions like E2 eliminations. The molecule exists as different stereoisomers, primarily meso and racemic (d,l) forms. The formation of these isomers is dependent on the stereochemistry of the starting alkene; for instance, the bromination of both diethyl fumarate (trans) and diethyl maleate (cis) results in the formation of diethyl meso-2,3-dibromosuccinate. researchgate.net

Conformational analysis of diethyl meso-2,3-dibromosuccinate has shown a strong preference for a specific arrangement of its substituents. The anti-conformation, where the two bromine atoms are positioned on opposite sides of the carbon-carbon bond (anti-periplanar), is significantly favored. sci-hub.se This conformation is the most stable and accounts for the vast majority of the conformer population at equilibrium. sci-hub.se

Conformer Population of Diethyl meso-2,3-dibromosuccinate at 300 K
ConformationPopulation (%)Source
Anti92% sci-hub.se
Gauche/Syn8% sci-hub.se

This conformational preference has direct consequences for the molecule's reactivity. The E2 dehalogenation reaction, which requires an anti-periplanar arrangement of the leaving groups for the transition state, proceeds readily from this favored ground-state conformation. sci-hub.se The stereospecific anti-debromination of diethyl meso-2,3-dibromosuccinate to give only diethyl fumarate (the E-alkene) is a direct result of this conformational stability. sci-hub.seresearchgate.net The stability of the anti-conformer ensures that the molecule is pre-organized for the concerted elimination pathway.

The stability and interconversion of stereoisomers are fundamental to their reactivity. The use of vicinal dibromide stereoisomers as mechanistic probes in reductive dehalogenation highlights the importance of stereochemistry. researchgate.net For example, the reduction of different dibromide stereoisomers by two-electron reductants typically yields a specific E/Z ratio of the resulting alkene, which can differ from the ratio obtained via one-electron reductants. researchgate.net This demonstrates that the stereochemical identity of the starting material dictates the stereochemical outcome of the reaction.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare diethyl 2,3-dibromosuccinate, and how can reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via bromination of diethyl maleate or fumarate using bromine in a controlled environment. The reaction solvent (e.g., CCl₄ or CH₂Cl₂) and temperature (0–25°C) are critical to avoid over-bromination. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials or diastereomers. Monitoring via TLC or GC-MS ensures purity .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be optimized to characterize this compound?

  • Methodological Answer :

  • FTIR : Key bands include C=O stretching (~1700–1740 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹). Hydrogen bonding in crystalline forms may shift O-H stretches (e.g., 3620 cm⁻¹ for non-hydrogen-bonded water in structures) .
  • ¹H/¹³C NMR : Assign signals using DEPT or HSQC. For example, vicinal bromine atoms on succinate carbons split signals into doublets (δ 4.1–4.3 ppm for ester CH₂ groups; δ 80–90 ppm for quaternary carbons). Solvent choice (CDCl₃ vs. DMSO-d₆) impacts resolution .

Advanced Research Questions

Q. How does pH influence the stereochemical outcome of electrochemical reductions involving this compound?

  • Methodological Answer : Electrochemical reduction studies show that this compound derivatives produce fumarate or maleate esters depending on pH. At neutral pH, meso-diethyl 2,3-dibromosuccinate yields diethyl fumarate exclusively via a concerted π-orbital overlap mechanism. In contrast, d/l-isomers under acidic conditions form maleate esters through carbanion intermediates stabilized by proton transfer. Polarographic analysis (e.g., two-wave behavior in acidic media) can distinguish stepwise vs. concerted pathways .

Q. What computational methods are suitable for modeling the dihedral angle dependence in this compound’s reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model transition states and dihedral angles. For example, Fryb’s hypothesis suggests that dihedral angles >90° favor carbanion intermediates due to poor π-orbital overlap. NBO analysis quantifies steric effects, while AIM theory identifies non-covalent interactions influencing stereospecificity .

Q. How can environmental persistence of this compound derivatives (e.g., bis(tributyltin) salts) be assessed in regulatory contexts?

  • Methodological Answer : Use LC-MS/MS with EPA Method 1614 for trace detection in water or soil. Quantify bis(tributyltin) 2,3-dibromosuccinate (CAS 31732-71-5) via isotopic dilution. Regulatory compliance requires cross-referencing with EU RoHS Directive Annex II, which restricts organotin compounds .

Contradictions and Resolutions

  • Evidence Conflict : Early studies report non-stereospecific reductions for d/l-diethyl 2,3-dibromosuccinate under varying pH, while computational models suggest angle-dependent mechanisms. Resolution lies in distinguishing solvent effects (e.g., proton availability in acidic media) and conformer stability via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.